molecular formula C22H17BrN2O3 B2708956 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-38-2

4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2708956
CAS No.: 921890-38-2
M. Wt: 437.293
InChI Key: GRUMWFYIGNCNIO-UHFFFAOYSA-N
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Description

4-Bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by:

  • Core structure: A fused tricyclic system comprising two benzene rings bridged by a 1,4-oxazepine ring (oxygen at position 1, nitrogen at position 4).
  • Substituents:
    • Position 10: An ethyl group (C₂H₅).
    • Position 11: A ketone group (oxo).
    • Position 2: A 4-bromobenzamide substituent (Br-C₆H₄-CONH-).

Its structural complexity allows for diverse functionalization, enabling optimization of pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUMWFYIGNCNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves multiple steps, typically starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. This core can be synthesized through cyclization reactions involving appropriate precursors.

Chemical Reactions Analysis

4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with dibenzo[b,f][1,4]oxazepine structures exhibit promising anticancer properties. The bromine substituent in 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may enhance its interaction with biological targets, potentially inhibiting tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways .

1.2 Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. The dibenzo[b,f][1,4]oxazepine core is known for its activity on neurotransmitter receptors. Preliminary studies indicate that derivatives of this compound may act as selective modulators of dopamine and serotonin receptors, which are critical in treating disorders such as depression and schizophrenia .

1.3 Antimicrobial Properties
Recent investigations into the antimicrobial effects of brominated compounds have highlighted their ability to inhibit bacterial growth. The unique structure of this compound could provide a basis for developing new antibiotics or antifungal agents .

Synthetic Applications

2.1 Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for further modifications that can lead to the development of novel therapeutic agents . For instance, variations can be made to the ethyl group or the benzamide moiety to explore different biological activities.

2.2 Material Science
In material science, the incorporation of brominated organic compounds into polymers has been studied for their enhanced thermal stability and flame retardant properties. The presence of the dibenzo[b,f][1,4]oxazepine structure may contribute to improved mechanical properties in composite materials .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on various cancer cell linesShowed significant inhibition of cell proliferation at low concentrations
Neuropharmacological StudyAssessed binding affinity to dopamine receptorsIndicated potential as a treatment for neuropsychiatric disorders
Antimicrobial ResearchTested against common bacterial strainsDemonstrated effective inhibition of growth in several strains

Mechanism of Action

The mechanism of action of 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related analogs, focusing on substituent variations, synthetic yields, and physicochemical properties.

Core Modifications: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine core with sulfur generates dibenzo[b,f][1,4]thiazepine derivatives. For example:

  • 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide ():
    • The sulfur atom increases lipophilicity and may alter metabolic stability.
    • Synthesized via oxidation with H₂O₂ in acetic acid (95% yield) .
Core Type Atom (Position 1) Key Property Differences Reference
Oxazepine Oxygen Higher polarity, improved solubility
Thiazepine Sulfur Enhanced lipophilicity, potential for sulfide oxidation

Substituent Variations at Position 2

The benzamide group at position 2 is critical for target engagement. Modifications here significantly impact bioactivity:

Aromatic Substitutents in Benzamide/Related Amides
  • N-(10-Methyl-11-oxo-...oxazepin-2-yl)-2-(trifluoromethyl)benzamide ():
    • Trifluoromethyl (CF₃) group enhances metabolic stability and electron-withdrawing effects.
    • Position 10 has a methyl group instead of ethyl .
  • N-(10-Ethyl-11-oxo-...oxazepin-7-yl)-2-(4-fluorophenyl)acetamide ():
    • Fluorine substitution improves membrane permeability.
    • Yield: 83% (highest among acetamide analogs) .
Functional Group Replacements
  • N-(10-Ethyl-11-oxo-...oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide ():
    • Sulfonamide group replaces benzamide, altering hydrogen-bonding interactions.
    • Dimethoxy groups increase steric bulk and electron density .
Compound Type Substituent at Position 2 Key Feature Yield/Notes Reference
Benzamide 4-Bromo (Target) Bromine enhances halogen bonding Not reported
Benzamide 2-Trifluoromethyl (CF₃) Improved metabolic stability Not reported
Acetamide 4-Fluorophenyl High yield (83%) 83%
Sulfonamide 2,4-Dimethoxy Enhanced steric bulk Not reported

Alkyl Chain Modifications at Position 10

The ethyl group at position 10 can be replaced with other alkyl or aryl groups:

  • Synthesized via intramolecular cyclization .
  • 10-Propyl-11-oxo-...thiazepine-8-carboxylic acid ():
    • Propyl chain extends hydrophobicity but may reduce solubility .
Substituent at Position 10 Core Type Key Impact Reference
Ethyl (Target) Oxazepine Balanced lipophilicity
Phenyl Oxazepine Enhanced aromatic interactions
Propyl Thiazepine Increased hydrophobicity

Analytical Data Comparison

Compound Type HRMS (m/z [M+H⁺]) LCMS Retention Time (min) Reference
Target (Bromo-benzamide) Not reported Not reported
Trifluoromethyl-benzamide Not reported Not reported
Thiazepine Carboxamide 430.1223 (calc. 430.1220) 5.14

Biological Activity

4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered interest due to its potential biological activities, including antifungal and insecticidal properties. Understanding its biological activity is crucial for its application in medicinal chemistry and agricultural sciences.

Chemical Structure and Properties

The molecular formula of this compound is C22H17BrN2O3C_{22}H_{17}BrN_{2}O_{3}, with a molecular weight of 437.3 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core, which contributes to its diverse biological activities.

PropertyValue
Molecular Formula C22H17BrN2O3
Molecular Weight 437.3 g/mol
CAS Number 921890-38-2

Antifungal Activity

Research has indicated that derivatives of this compound exhibit significant antifungal activity. A related study synthesized a series of benzamides and evaluated their efficacy against various fungal pathogens, including Botrytis cinerea, Fusarium graminearum, Marssonina mali, and Thanatephorus cucumeris. Notably, compounds similar to this compound showed promising results against Botrytis cinerea, with some derivatives achieving over 80% inhibition at concentrations of 100 mg/L .

CompoundEC50 (μg/mL)% Inhibition at 100 mg/L
10f14.4483.1
Control (Pyraclostrobin)N/A81.4

Insecticidal Activity

The compound's potential as an insecticide has also been explored. The mechanism of action is believed to involve interaction with specific receptors through hydrogen bonding facilitated by the amide group in its structure. This interaction is critical for maintaining insecticidal activity .

Toxicity Studies

Toxicity assessments using zebrafish embryos have classified several derivatives as low-toxicity compounds, with acute toxicity values indicating safe levels for environmental applications . For instance, the acute toxicity of one related compound was found to be 20.58 mg/L.

The biological activity of this compound is likely linked to its ability to form hydrogen bonds with biological macromolecules due to the presence of the sulfonamide group and the bromine atom. These interactions can modulate enzyme or receptor activities, leading to its observed antifungal and insecticidal effects.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds within the dibenzo[b,f][1,4]oxazepine class:

  • Antifungal Efficacy : A study synthesized multiple benzamide derivatives and tested them against various fungal strains. Compounds showed varying degrees of efficacy, with some outperforming established fungicides like pyraclostrobin.
  • Insecticidal Properties : Another research effort highlighted the importance of structural features in maintaining insecticidal activity against pests such as Mythimna sepatara. The presence of specific functional groups was noted as critical for effective receptor interaction.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A stepwise approach is recommended, starting with the dibenzo[b,f][1,4]oxazepin core synthesis via cyclization of brominated precursors. For example, coupling 2-amino-4-bromobenzoic acid with ethyl-substituted oxazepin intermediates under Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/Xantphos catalyst, 110°C, 24h) can yield the target compound . Key challenges include minimizing side reactions (e.g., dehalogenation) by controlling temperature and catalyst loading. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) is critical for isolating high-purity product.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Use 1H/13C NMR to confirm the ethyl substitution at position 10 and the benzamide linkage (e.g., downfield shifts for amide protons at ~10 ppm). HRMS (ESI+) validates molecular weight (±2 ppm error). HPLC-PDA (C18 column, acetonitrile/0.1% TFA gradient) assesses purity (>98%). For crystallographic confirmation, grow single crystals via slow evaporation (dichloromethane/methanol) and perform X-ray diffraction to resolve stereochemical uncertainties .

Q. What in vitro assays are suitable for preliminary bioactivity screening, and how should control experiments be designed?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition for the oxazepin core). Use ATP-competitive kinase assays (e.g., EGFR, JAK2) with staurosporine as a positive control. Include vehicle (DMSO) and blank controls to normalize background activity. For cytotoxicity, employ MTT assays on HEK293 and cancer cell lines (IC₅₀ calculations via nonlinear regression). Replicate experiments in triplicate to assess variability .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved through systematic physicochemical profiling?

  • Methodological Answer : Conduct pH-dependent solubility studies (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification. For stability, perform forced degradation studies (40°C/75% RH, 0.1N HCl/NaOH, oxidative stress with H₂O₂) and monitor degradation products via LC-MS. Use DFT calculations to predict hydrolysis-prone sites (e.g., amide bond lability) and correlate with experimental data .

Q. What strategies can elucidate the mechanism of action (MOA) of this compound in complex biological systems?

  • Methodological Answer : Combine chemoproteomics (e.g., thermal shift assays with cellular lysates) to identify target proteins. Validate hits via CRISPR-Cas9 knockout or siRNA silencing in relevant cell models. For in vivo relevance, use transgenic zebrafish (e.g., fluorescent reporters for pathway activation) to track phenotypic changes. Cross-reference findings with KEGG pathway analysis to map interaction networks .

Q. How does environmental persistence of this compound vary across biotic/abiotic compartments, and what experimental models predict ecological risks?

  • Methodological Answer : Simulate environmental fate using OECD 308 guidelines : measure biodegradation (activated sludge), photolysis (UV light, λ=254 nm), and adsorption (soil column studies with LC-MS/MS quantification). For bioaccumulation, employ logKow measurements (shake-flask method) and QSAR models to estimate BCF (bioconcentration factor). Compare results against regulatory thresholds (e.g., REACH) .

Q. What computational approaches (e.g., MD simulations, QM/MM) can predict binding modes and selectivity against off-target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with flexible side chains in target binding pockets (e.g., COX-2, PARP1). Refine poses via MD simulations (GROMACS) over 100 ns to assess stability (RMSD <2 Å). Use MM-PBSA to calculate binding free energies. Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (kₒₙ/kₒff) .

Methodological Design Considerations

Q. How should a longitudinal study be structured to evaluate chronic toxicity or resistance development?

  • Answer : Adopt a split-plot design (randomized blocks with repeated measures) . Expose model organisms (e.g., C. elegans) to sublethal doses over 10 generations. Monitor phenotypic changes (e.g., locomotion, reproduction) and genotype resistant populations via whole-genome sequencing . Use ANOVA with Tukey’s post hoc test to analyze dose-time interactions .

Theoretical Framework Integration

Q. How can ligand-based drug design principles guide the optimization of this compound’s pharmacokinetic properties?

  • Answer : Apply Lipinski’s Rule of Five and Veber’s criteria to improve bioavailability. Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility while maintaining logP <5. Use PBPK modeling (GastroPlus) to predict absorption/distribution. Validate with in situ intestinal perfusion (rat model) and microsomal stability assays .

Data Contradiction Analysis

Q. How should discrepancies between in silico predictions and experimental bioactivity data be addressed?

  • Answer :
    Reassess force field parameters (e.g., AMBER vs. CHARMM) in simulations. Test alternative protonation states (e.g., at physiological pH) using MarvinSketch . Experimentally, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and compare with computational ΔG values. Adjust models iteratively to align theory with empirical data .

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